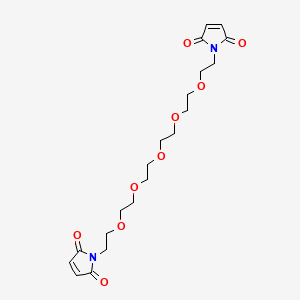

Mal-PEG5-mal

描述

属性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O9/c23-17-1-2-18(24)21(17)5-7-27-9-11-29-13-15-31-16-14-30-12-10-28-8-6-22-19(25)3-4-20(22)26/h1-4H,5-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMVLALITLUWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Maleimide-PEG5-Maleimide (Mal-PEG5-Mal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the homobifunctional crosslinker, Maleimide-PEG5-Maleimide (Mal-PEG5-Mal). While specific experimental data for this exact molecule is not extensively published, its characteristics and functionalities can be thoroughly understood from the well-documented chemistry of its constituent parts: the maleimide reactive groups and the polyethylene glycol (PEG) spacer.

Core Structure and Chemical Properties

This compound is a crosslinking reagent characterized by a central hydrophilic polyethylene glycol (PEG) chain composed of five repeating ethylene glycol units, flanked on both ends by reactive maleimide groups. The maleimide moieties are specifically reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This bifunctionality allows for the covalent conjugation of two thiol-containing molecules. The PEG linker enhances the solubility and biocompatibility of the resulting conjugate.

The fundamental reaction involves the Michael addition of a thiol to the double bond of the maleimide ring, a reaction that proceeds with high efficiency and specificity under mild, near-neutral pH conditions (pH 6.5-7.5).[1][2]

Table 1: Inferred Chemical and Physical Properties of this compound

| Property | Value | Source/Justification |

| Molecular Formula | C22H30N2O9 | Inferred from the structure: two maleimide groups (C4H2NO2 each) and a PEG5 chain (C10H20O6) with linking atoms. |

| Molecular Weight | ~466.5 g/mol | Calculated based on the inferred molecular formula. |

| Solubility | Soluble in water and many organic solvents (e.g., DMSO, DMF, DCM).[3][4][5] | The hydrophilic PEG chain imparts aqueous solubility, a common feature of PEGylated compounds. |

| Reactivity | Maleimide groups react specifically with thiol (-SH) groups. | This is the defining characteristic of maleimide-based crosslinkers. |

| Storage Conditions | -20°C, protected from light and moisture. | Standard storage condition for maleimide-containing reagents to prevent degradation. |

Experimental Protocols

The following is a generalized protocol for the conjugation of a thiol-containing protein (Protein-SH) to another thiol-containing molecule using this compound as a crosslinker. This protocol should be optimized for specific applications.

Materials:

-

Protein-SH (e.g., a cysteine-containing peptide or protein)

-

Thiol-containing molecule of interest

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5, containing EDTA (1-10 mM) to prevent disulfide bond formation.

-

Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis to remove unreacted crosslinker and byproducts.

Procedure:

-

Preparation of Reactants:

-

Dissolve the Protein-SH and the other thiol-containing molecule in the conjugation buffer. If the protein has existing disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

-

Dissolve the this compound in a compatible organic solvent (e.g., DMSO) at a high concentration and then dilute it into the conjugation buffer immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound solution to the solution of the first thiol-containing molecule. The molar ratio of this compound to the thiol will need to be optimized but can start at a 10- to 20-fold molar excess of the crosslinker.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Monitor the reaction progress using techniques like SDS-PAGE or mass spectrometry to observe the formation of the singly-conjugated intermediate.

-

-

Purification of the Intermediate (Optional but Recommended):

-

Remove the excess this compound from the reaction mixture using SEC or dialysis. This will prevent the formation of unwanted homodimers of the second thiol-containing molecule.

-

-

Second Conjugation Reaction:

-

Add the second thiol-containing molecule to the purified intermediate.

-

Allow the reaction to proceed under the same conditions as the first conjugation step.

-

-

Quenching the Reaction:

-

Add a molar excess of the quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups and stop the conjugation process.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate chromatography technique (e.g., SEC) to separate the desired crosslinked product from unreacted molecules and byproducts.

-

-

Characterization:

-

Analyze the final product using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and purity.

-

Visualizing Core Mechanisms and Workflows

The following diagrams illustrate the key chemical reaction and a typical experimental workflow involving this compound.

Caption: Reaction of a maleimide with a thiol to form a stable thioether bond.

Caption: Workflow for crosslinking two thiol-containing molecules using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): Mal-PEG linkers are widely used to conjugate cytotoxic drugs to monoclonal antibodies. The maleimide groups can react with cysteines (native or engineered) on the antibody, creating a stable linkage.

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), Mal-PEG linkers can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

-

Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinker in the formation of hydrogels. By reacting with thiol-functionalized polymers, it can create a three-dimensional network suitable for tissue engineering and drug delivery.

-

Surface Modification: Surfaces of materials like nanoparticles or biosensors can be functionalized with thiol groups and then reacted with this compound to attach other molecules, enhancing biocompatibility and reducing non-specific protein adsorption.

-

Bioconjugation: This linker is ideal for creating specific and stable connections between different types of biomolecules, such as peptides, proteins, and oligonucleotides, for various research and diagnostic purposes.

References

An In-depth Technical Guide to Mal-PEG5-mal: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker, Mal-PEG5-mal (Maleimide-Polyethylene Glycol-Maleimide). This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily for its role as a flexible linker to connect two biomolecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides experimental protocols for its use, and illustrates its mechanism of action in relevant biological pathways.

Core Chemical Properties and Specifications

This compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a five-unit polyethylene glycol (PEG) spacer. The maleimide groups are highly selective for sulfhydryl (thiol) groups, forming stable thioether bonds. The PEG linker itself is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.

Quantitative Data Summary

| Property | Specification | Reference |

| Molecular Weight | 440.44 g/mol | [1] |

| Purity | Typically >95% or >98% depending on the supplier | [2][3][4] |

| Physical Form | Can range from an oil to a solid | [2] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | |

| Solubility | Soluble in DMSO, DCM, DMF, THF, and Acetonitrile. |

Experimental Protocols

The primary application of this compound is the conjugation of thiol-containing molecules. The following is a generalized protocol for the conjugation of a protein to another molecule using this compound.

Protocol: Protein-Molecule Conjugation using this compound

Objective: To covalently link a protein (containing a free cysteine) to a thiol-containing small molecule or peptide.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Thiol-containing molecule

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving the linker

-

Reaction buffer (pH 6.5-7.5)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10-20 mM.

-

-

Reaction of Protein with this compound:

-

Ensure the protein solution is at a pH between 6.5 and 7.5 for optimal maleimide-thiol reactivity.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Removal of Excess Linker:

-

Purify the protein-PEG-maleimide conjugate using a size-exclusion chromatography (SEC) column to remove the unreacted this compound.

-

-

Conjugation to the Second Thiol-Containing Molecule:

-

Add the thiol-containing molecule to the purified protein-PEG-maleimide conjugate in a reaction buffer at pH 6.5-7.5. A 5- to 10-fold molar excess of the thiol-containing molecule is recommended.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Final Purification:

-

Purify the final protein-PEG-molecule conjugate using SEC to remove any unreacted thiol-containing molecule and other byproducts.

-

-

Characterization:

-

The final conjugate can be characterized by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the precise mass of the conjugate.

-

Signaling Pathways and Mechanisms of Action

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The Ubiquitin-Proteasome System in PROTAC-mediated Protein Degradation

The this compound linker serves to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the PEG linker are crucial for allowing the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.

Below is a diagram illustrating the general workflow for a bioconjugation experiment using a maleimide-PEG linker and the signaling pathway of PROTAC-mediated protein degradation.

References

The Strategic Role of Mal-PEG5-Mal in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules are meticulously designed constructs, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that bridges these two entities. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the pivotal ternary complex. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence. This technical guide delves into the specific role and application of the homobifunctional Maleimide-PEG5-Maleimide (Mal-PEG5-Mal) linker in PROTAC synthesis.

Core Concepts: The Function of PEG and Maleimide Moieties in PROTACs

The this compound linker offers a unique combination of a flexible, hydrophilic spacer with reactive ends, making it a valuable tool in the PROTAC synthesis toolkit.

Polyethylene Glycol (PEG) Core: The central PEG5 component consists of five repeating ethylene glycol units. The inclusion of a PEG chain in a PROTAC linker imparts several desirable physicochemical properties:

-

Enhanced Solubility: PROTACs are often large molecules with molecular weights exceeding the conventional "rule of five," which can lead to poor aqueous solubility. The hydrophilic nature of the PEG chain can significantly improve the solubility of the final PROTAC molecule, which is crucial for its biological activity and formulation.[1][2][3]

-

Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder cellular uptake, a PEG linker can adopt a folded conformation, shielding the polar surface area of the PROTAC and facilitating its passage across the cell membrane.[3]

-

Optimal Linker Length and Flexibility: The length of the linker is a critical parameter that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[4] A linker that is too short may cause steric clashes between the POI and the E3 ligase, while an overly long linker can lead to an unstable complex. The PEG chain provides flexibility and allows for systematic variation of the linker length to achieve the optimal distance and orientation for efficient ubiquitination.

Maleimide Reactive Groups: The terminal maleimide groups are highly specific reactive handles for conjugation.

-

Thiol-Specific Reactivity: Maleimides react efficiently and specifically with sulfhydryl (thiol) groups, typically found in cysteine residues, to form stable thioether bonds. This reaction proceeds readily at physiological pH (6.5-7.5), making it ideal for bioconjugation. This specificity allows for the precise attachment of the linker to cysteine residues on the warhead (POI ligand) or the E3 ligase ligand.

Data Presentation: Physicochemical Properties and Impact on Efficacy

The selection of the linker is a critical step in optimizing a PROTAC's performance. The following tables summarize key data on the this compound linker and the general impact of PEG linker length on PROTAC efficacy.

Table 1: Physicochemical Properties of this compound Linker

| Property | Value | Reference |

| Molecular Weight | 440.44 g/mol | |

| Chemical Formula | C20H28N2O9 | N/A |

| Structure | Maleimide-(CH2CH2O)5-Maleimide | N/A |

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BTK | CRBN | 18-atom PEG-based | ~6 | >90 | |

| BTK | CRBN | <11-atom PEG-based | Activity Ablated | N/A | |

| TBK1 | VHL | 21-atom (Alkyl/Ether) | 3 | 96 | |

| TBK1 | VHL | 29-atom (Alkyl/Ether) | 292 | 76 | |

| BRD4 | CRBN | 10-12 atom (PEG) | Potent Degradation | N/A | |

| BRD4 | CRBN | >15 atom (PEG) | Reduced Degradation | N/A |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation.

Experimental Protocols

The synthesis of a PROTAC using a homobifunctional linker like this compound requires a sequential conjugation strategy to prevent the formation of undesired dimers of the warhead or the E3 ligase ligand. The following is a detailed, generalized protocol.

Protocol 1: Sequential Synthesis of a PROTAC using this compound

This protocol assumes the availability of a thiol-containing warhead (Warhead-SH) and a thiol-containing E3 ligase ligand (E3 Ligase-SH).

Materials and Reagents:

-

Warhead-SH (1.0 eq)

-

This compound (1.2 eq)

-

E3 Ligase-SH (1.5 eq)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5, degassed)

-

Reducing agent (e.g., TCEP, optional for pre-reduction of disulfides)

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS)

Step 1: Synthesis of the Warhead-Linker Intermediate (Warhead-S-PEG5-Mal)

-

Preparation of Warhead-SH: If the warhead contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP in degassed buffer for 30 minutes at room temperature to ensure the presence of a free thiol.

-

Reaction Setup: Dissolve Warhead-SH (1.0 eq) in the reaction buffer. In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF or DMSO.

-

First Conjugation: Slowly add the this compound solution to the Warhead-SH solution with gentle stirring.

-

Reaction Conditions: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light and conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired Warhead-S-PEG5-Mal intermediate and the consumption of the starting materials.

-

Purification: Upon completion, purify the Warhead-S-PEG5-Mal intermediate using preparative HPLC to remove unreacted Warhead-SH and excess this compound.

Step 2: Synthesis of the Final PROTAC (Warhead-S-PEG5-S-E3 Ligase)

-

Preparation of E3 Ligase-SH: Similar to the warhead, if the E3 ligase ligand contains disulfide bonds, pre-treat with TCEP.

-

Reaction Setup: Dissolve the purified Warhead-S-PEG5-Mal intermediate (1.0 eq) in the reaction buffer. Dissolve the E3 Ligase-SH (1.5 eq) in the reaction buffer.

-

Second Conjugation: Add the E3 Ligase-SH solution to the Warhead-S-PEG5-Mal solution.

-

Reaction Conditions: Incubate the reaction mixture under the same conditions as the first conjugation (room temperature for 2-4 hours or overnight at 4°C, protected from light, under an inert atmosphere).

-

Monitoring: Monitor the formation of the final PROTAC product by LC-MS.

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC to remove any unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key processes involved in PROTAC synthesis and action.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when the warhead and E3 ligase ligand are amenable to conjugation via thiol groups. The PEG5 core provides the necessary flexibility and hydrophilicity to improve the physicochemical properties of the resulting PROTAC, while the maleimide ends allow for specific and stable conjugation. A carefully planned sequential synthesis strategy is essential to successfully utilize this homobifunctional linker. The optimization of linker length, as illustrated by the compiled data, remains a critical aspect of PROTAC design to ensure the formation of a stable and productive ternary complex, ultimately leading to potent and selective protein degradation. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and synthesis of novel PROTACs utilizing the this compound linker.

References

Applications of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, offering a versatile means to enhance the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. This technical guide provides an in-depth exploration of the core applications of PEG linkers, focusing on their role in drug delivery, protein and peptide modification, and diagnostics. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key conjugation chemistries, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this critical technology.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] PEG linkers, or PEG spacers, are chemically functionalized PEG molecules that serve as flexible connectors between two or more molecular entities.[1] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has become a cornerstone of biopharmaceutical development.[2]

The primary advantages of incorporating PEG linkers in bioconjugates include:

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic drugs and proteins, preventing aggregation and improving formulation stability.[2][3]

-

Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic volume of a molecule, which reduces its renal clearance and shields it from proteolytic degradation, thereby extending its plasma half-life.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.

-

Improved Pharmacokinetics: By extending circulation time and reducing immunogenicity, PEGylation can lead to improved drug exposure at the target site.

Types of PEG Linkers

PEG linkers can be classified based on their structure and the reactivity of their terminal functional groups.

-

Linear PEGs: These are straight-chain polymers with one or two functional end groups.

-

Branched PEGs: These consist of multiple PEG arms extending from a central core, offering a greater hydrodynamic volume and shielding effect.

-

Monofunctional PEGs (mPEG): These have a single reactive group, with the other terminus capped with a non-reactive group (e.g., methoxy). They are commonly used to prevent cross-linking.

-

Homobifunctional PEGs: These possess two identical reactive groups, making them suitable for cross-linking identical molecules or for applications where the same chemistry is used for both conjugation steps.

-

Heterobifunctional PEGs: These linkers have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in the construction of complex bioconjugates like ADCs.

A logical workflow for selecting the appropriate PEG linker is crucial for successful bioconjugation.

Applications of PEG Linkers

Drug Delivery

In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, enhancing the ADC's solubility, stability, and pharmacokinetic profile. Hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's properties.

PEGylation of liposomes creates a hydrophilic shell that sterically hinders the binding of opsonins, thereby reducing uptake by the reticuloendothelial system (RES) and prolonging circulation time. This "stealth" characteristic allows for enhanced accumulation of the liposomal drug at tumor sites through the enhanced permeability and retention (EPR) effect.

Protein and Peptide Modification

PEGylation is widely used to improve the therapeutic properties of proteins and peptides. By increasing the molecule's size and masking it from the immune system, PEGylation can significantly extend its half-life and reduce its immunogenicity.

Diagnostics and Biosensors

In diagnostics, PEG linkers can be used to immobilize antibodies or other biomolecules onto sensor surfaces while maintaining their biological activity. The PEG spacer minimizes non-specific binding and improves the accessibility of the biorecognition element.

Quantitative Data on the Impact of PEGylation

The following tables summarize quantitative data on the effects of PEGylation on key biopharmaceutical parameters.

Table 1: Effect of PEGylation on Protein Half-Life

| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |

| Interferon-α | - | - | 5-10x longer than native | 5-10 |

| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 |

| PEG | 6 | - | 18 minutes | - |

| PEG | 50 | - | 16.5 hours | - |

Data compiled from multiple sources.

Table 2: Impact of PEG Linker Length on ADC Clearance

| ADC Construct | PEG Linker Length | Clearance Rate (mL/kg/day) |

| Non-binding IgG-MMAE | No PEG | ~8.5 |

| Non-binding IgG-MMAE | PEG8 | Slower clearance than no PEG |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 3: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity

| Antibody-Payload | PEG Linker Length | Cell Line | IC50 (nM) |

| Trastuzumab-MMAE | PEG4 | SK-BR-3 | 0.1 |

| Trastuzumab-MMAE | PEG8 | SK-BR-3 | 0.2 |

| Trastuzumab-MMAE | PEG12 | SK-BR-3 | 0.5 |

This table provides a qualitative and quantitative overview from the available literature.

Table 4: Impact of PEG Molecular Weight on Drug Solubility

| Drug | PEG Molecular Weight | Saturated Solubility (µg/mL) |

| Simvastatin | - | 8.74 |

| Simvastatin Solid Dispersion | PEG 12000 | 24.83 |

The results confirmed the influence of PEG molecular weight on drug dissolution rate from solid dispersion systems.

Experimental Protocols

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an NHS-ester-functionalized PEG to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

-

Preparation: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

-

Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.

-

Purification: Purify the PEGylated protein from unreacted PEG and byproducts using SEC or IEX.

-

Characterization: Analyze the purified conjugate by SDS-PAGE, which will show an increase in apparent molecular weight for the PEGylated protein. Further characterization can be performed using mass spectrometry and HPLC.

Thiol-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-functionalized PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

-

Protein solution with free thiols (1-10 mg/mL in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS with EDTA)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Purification system (SEC or IEX)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Preparation: Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

-

Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted PEG-Maleimide and purify the PEGylated protein using SEC or IEX.

-

Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

An overview of a typical protein PEGylation workflow is presented below.

Signaling Pathways Modulated by PEGylated Therapeutics

PEGylated therapeutics can modulate cellular signaling pathways. A notable example is PEGylated interferon-alpha (PEG-IFN-α), which is used in the treatment of hepatitis C and some cancers.

PEG-IFN-α and the JAK-STAT Pathway

PEG-IFN-α binds to the type I interferon receptor (IFNAR), which activates the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that have antiviral and antiproliferative effects.

PEG-IFN-α and the Wnt/β-catenin Pathway

Recent studies have shown that PEG-IFN-α can also inhibit the Wnt/β-catenin signaling pathway. It upregulates RanBP3, a nuclear export factor for β-catenin, leading to decreased nuclear β-catenin and reduced transcription of its target genes, such as cyclin D1. This provides a potential mechanism for the anti-tumor effects of PEG-IFN-α.

Conclusion

PEG linkers are a powerful and versatile technology in the field of bioconjugation. By carefully selecting the appropriate PEG linker architecture, length, and functional groups, researchers can significantly improve the therapeutic potential of a wide range of biomolecules. The ability to enhance solubility, stability, and circulation half-life while reducing immunogenicity has led to the successful development of numerous PEGylated drugs. As our understanding of the structure-function relationships of PEGylated bioconjugates continues to grow, so too will the opportunities for developing novel and more effective therapies.

References

An In-depth Technical Guide on Mal-PEG5-mal for Selective Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader.

This technical guide focuses on the Mal-PEG5-mal linker, a bifunctional polyethylene glycol (PEG) linker featuring terminal maleimide groups. The maleimide moieties provide reactive handles for conjugation to thiol-containing molecules, while the PEG5 chain offers hydrophilicity and a defined spatial separation between the two ends of the PROTAC. This guide will delve into the synthesis, experimental applications, and underlying signaling pathways relevant to the use of this compound in selective protein degradation.

Core Concepts of this compound in PROTACs

The this compound linker serves as a versatile scaffold for the construction of PROTACs. Its key features include:

-

Bifunctional Maleimide Groups: Maleimides are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specific reactivity allows for the covalent attachment of cysteine-containing peptides or small molecules. In the context of PROTACs, this can be utilized to attach either the warhead or the E3 ligase ligand, provided they are functionalized with a thiol group.

-

PEG5 Spacer: The pentaethylene glycol (PEG5) spacer imparts several advantageous properties. Its hydrophilic nature can improve the solubility of the overall PROTAC molecule, which is often a challenge for these relatively large compounds. The defined length of the PEG5 linker provides precise control over the distance between the target protein and the E3 ligase, a critical parameter for optimal ternary complex formation and subsequent ubiquitination. The flexibility of the PEG chain can also facilitate the proper orientation of the bound proteins.

Data Presentation: Efficacy of a Representative BRD4-Targeting PROTAC with a Maleimide-PEG Linker

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBET1 | BRD4 | VHL Ligand | PEG-based | MV-4-11 (AML) | 18 | >95 | [1] |

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using a this compound linker and for the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a JQ1-Mal-PEG5-mal-Pomalidomide PROTAC

This protocol outlines a plausible synthetic route for a BRD4-targeting PROTAC where JQ1 (a BRD4 inhibitor) and pomalidomide (a Cereblon E3 ligase ligand) are conjugated via a this compound linker. This synthesis assumes the prior preparation of thiol-functionalized JQ1 and pomalidomide derivatives.

Materials:

-

Thiol-functionalized JQ1 (JQ1-SH)

-

Thiol-functionalized Pomalidomide (Pomalidomide-SH)

-

This compound

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Step 1: Conjugation of JQ1-SH to this compound:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add JQ1-SH (1 equivalent) to the solution.

-

Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS. The reaction should show the formation of the mono-substituted JQ1-PEG5-mal product.

-

Upon completion, purify the intermediate product by preparative HPLC to isolate the JQ1-PEG5-mal conjugate.

-

-

Step 2: Conjugation of Pomalidomide-SH to JQ1-PEG5-mal:

-

Dissolve the purified JQ1-PEG5-mal (1 equivalent) in anhydrous DMF.

-

Add Pomalidomide-SH (1.5 equivalents) to the solution.

-

Add DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS for the formation of the final PROTAC product.

-

Upon completion, purify the final JQ1-Mal-PEG5-mal-Pomalidomide PROTAC by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

-

Protocol 2: Western Blotting for Quantifying Protein Degradation

This protocol describes how to assess the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., MV-4-11 for BRD4)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Incubate with the primary antibody for the loading control.

-

Wash and incubate with the appropriate secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc®-fused target protein (e.g., BRD4-NLuc) and HaloTag®-fused E3 ligase (e.g., HaloTag®-CRBN)

-

Transfection reagent

-

HaloTag® NanoBRET® 618 Ligand

-

NanoBRET® Nano-Glo® Substrate

-

PROTAC stock solution

-

White, 96- or 384-well assay plates

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the BRD4-NLuc and HaloTag®-CRBN expression vectors.

-

-

Assay Plate Preparation:

-

Seed the transfected cells into the assay plate.

-

-

HaloTag® Labeling:

-

Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

-

-

PROTAC Treatment:

-

Add serial dilutions of the PROTAC to the wells.

-

-

Luminescence Measurement:

-

Add the NanoBRET® Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618) signals using a luminometer equipped with appropriate filters.

-

-

Data Analysis:

-

Calculate the NanoBRET® ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.

-

Signaling Pathways and Experimental Workflows

The development and validation of a PROTAC involves a systematic workflow and an understanding of the relevant cellular signaling pathways.

PROTAC Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The core mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system.

Signaling Pathway: Downstream Effects of BRD4 Degradation

Degradation of BRD4, a key epigenetic reader, has significant downstream effects on cancer-related signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, by downregulating the expression of oncogenes like MYC.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of PROTACs for selective protein degradation. Its bifunctional maleimide groups allow for specific conjugation chemistries, while the PEG5 spacer provides favorable physicochemical properties and spatial control. Although specific degradation data for a this compound-containing PROTAC is not yet widely published, the experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis and evaluation of such molecules. By understanding the core principles of PROTAC design, the intricacies of the relevant signaling pathways, and the application of quantitative biological assays, researchers can effectively leverage linkers like this compound to develop novel and potent protein degraders for therapeutic and research applications.

References

The Hydrophilic Advantage: A Technical Guide to PEG Spacers in Drug Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) has emerged as an indispensable tool in linker technology, primarily owing to its profound hydrophilic properties. The incorporation of PEG spacers can dramatically influence a drug conjugate's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic index.[1][2] This technical guide provides an in-depth exploration of the hydrophilic characteristics of PEG spacers, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Impact of PEG Hydrophilicity on Physicochemical Properties

The inherent hydrophilicity of PEG chains, composed of repeating ethylene oxide units, imparts a number of desirable attributes to drug conjugates.[3] Each ether oxygen in the PEG backbone can form hydrogen bonds with approximately three water molecules, creating a hydration shell that effectively masks the often hydrophobic nature of cytotoxic payloads or small molecule binders.[4] This "stealth" effect has several critical consequences.[3]

Enhanced Aqueous Solubility

A primary challenge in the development of ADCs and PROTACs is the poor aqueous solubility of many potent cytotoxic drugs and complex small molecules. Aggregation of these hydrophobic moieties can lead to manufacturing difficulties, reduced efficacy, and increased immunogenicity. The inclusion of PEG spacers significantly enhances the overall water solubility of the conjugate, allowing for higher drug-to-antibody ratios (DARs) in ADCs and improving the formulation of PROTACs.

Reduced Aggregation and Immunogenicity

By masking hydrophobic regions, PEGylation prevents the non-specific interactions that lead to protein aggregation. This improved stability is crucial for maintaining the biological activity and safety of the therapeutic. Furthermore, the hydration shell created by the PEG spacer can shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity. While rare, it is important to note that immune responses to PEG itself have been documented, primarily with high molecular weight PEGs not typically used in linker applications.

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a key variable that can be fine-tuned to optimize the properties of a drug conjugate. Generally, a longer PEG chain imparts greater hydrophilicity, leading to more pronounced effects on solubility and pharmacokinetics. However, there is often a trade-off with binding affinity and in vitro potency, where longer linkers may introduce steric hindrance.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key biopharmaceutical parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

Table 2: Impact of PEG Spacer Length on Binding Affinity (IC50) of a Bombesin Antagonist

| PEG Spacer Length (n) | IC50 (nM) |

| 2 | 3.1 ± 0.2 |

| 3 | 3.9 ± 0.3 |

| 4 | 5.4 ± 0.4 |

| 6 | 5.8 ± 0.3 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. |

Table 3: Influence of PEG Chain Length on Hydrophilicity (LogD7.4) of PSMA Inhibitors

| Compound | PEG Chain | LogD7.4 |

| [68Ga]Ga-Flu-1 | None | -2.64 ± 0.25 |

| [68Ga]Ga-PP4-WD | PEG4 | -3.06 ± 0.15 |

| [68Ga]Ga-PP8-WD | PEG8 | -4.27 ± 0.26 |

| Data from a study on PEGylated prostate-specific membrane antigen (PSMA) inhibitors, demonstrating increased hydrophilicity (lower LogD) with longer PEG chains. |

Experimental Protocols

To aid researchers in the evaluation of PEGylated linkers, this section provides detailed methodologies for key experiments.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the kinetic and thermodynamic aqueous solubility of a PEGylated compound.

Materials:

-

Test compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

2 mL glass vials

-

Orbital shaker

-

High-performance liquid chromatography (HPLC) system with UV detector

-

0.22 µm syringe filters

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Kinetic Solubility Measurement: a. Add 2 µL of the 10 mM stock solution to 198 µL of PBS in a glass vial. b. Shake the vial at room temperature for 2 hours. c. Filter the solution through a 0.22 µm syringe filter. d. Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. This represents the kinetic solubility.

-

Thermodynamic Solubility Measurement (Shake-Flask Method): a. Add an excess amount of the solid test compound to a glass vial containing a known volume of PBS. b. Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. Allow the suspension to settle, then carefully withdraw a sample from the supernatant. d. Filter the sample through a 0.22 µm syringe filter. e. Analyze the filtrate by HPLC to determine the concentration of the dissolved compound. This is the thermodynamic solubility.

Data Analysis: The concentration of the compound in the filtrate is determined by comparing its peak area in the HPLC chromatogram to a standard curve of known concentrations.

Protocol 2: Determination of Lipophilicity (LogP/LogD)

Objective: To measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a PEGylated compound using the shake-flask method.

Materials:

-

Test compound

-

1-Octanol (pre-saturated with buffer)

-

Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with 1-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical method to determine compound concentration (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Phases: Pre-saturate the 1-octanol with the aqueous buffer and the aqueous buffer with 1-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Compound Addition: Dissolve a known amount of the test compound in either the aqueous or octanol phase.

-

Partitioning: a. Add equal volumes of the pre-saturated 1-octanol and aqueous buffer to a glass vial. b. Add a small volume of the compound stock solution. c. Cap the vial tightly and vortex vigorously for 1-5 minutes to ensure thorough mixing. d. Let the vial stand to allow for phase separation. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: a. Carefully withdraw a sample from both the aqueous and the octanol phases. b. Determine the concentration of the compound in each phase using a suitable analytical method.

Data Analysis:

-

LogP (for non-ionizable compounds): LogP = log10 ([Concentration in Octanol] / [Concentration in Water])

-

LogD (for ionizable compounds at a specific pH): LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Buffer at pH X])

Protocol 3: Measurement of Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a PEGylated ligand to its target protein.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Target protein (ligand)

-

PEGylated compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Regeneration solution (e.g., glycine-HCl, pH 2.0)

Methodology:

-

Ligand Immobilization: a. Activate the sensor chip surface by injecting a mixture of EDC and NHS. b. Inject the target protein solution over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine.

-

Analyte Binding: a. Inject a series of concentrations of the PEGylated analyte over the ligand-immobilized surface. b. Monitor the change in response units (RU) over time to generate a sensorgram for each concentration. c. Include a dissociation phase where only running buffer flows over the surface.

-

Surface Regeneration: a. Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Collection: Record the association and dissociation phases for each analyte concentration.

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Key Pathways and Workflows

To further elucidate the role of PEG spacers, the following diagrams, generated using Graphviz, illustrate relevant biological pathways and experimental workflows.

Caption: Workflow of ADC internalization and payload delivery.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for ADC synthesis.

Conclusion

The hydrophilic properties of PEG spacers are a cornerstone of modern drug linker design. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, PEGylation provides a versatile strategy to overcome many of the challenges associated with the development of complex therapeutics like ADCs and PROTACs. The ability to modulate these properties by varying the PEG chain length allows for the rational design and optimization of drug candidates with an improved therapeutic window. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of PEG linkers in their drug development endeavors.

References

The Strategic Application of Mal-PEG5-Mal Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the Mal-PEG5-Mal linker in the design and performance of antibody-drug conjugates (ADCs). As the bridge between a monoclonal antibody's targeting precision and a potent cytotoxic payload's efficacy, the linker's characteristics are paramount to the overall therapeutic index of an ADC. This document provides a comprehensive overview of the this compound linker, including its structure, mechanism of action, and impact on ADC stability, efficacy, and safety. Detailed experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this linker are provided, alongside a quantitative analysis of their performance characteristics.

Introduction to this compound Linkers in ADCs

Antibody-drug conjugates are a transformative class of oncology therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[1] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately its therapeutic window.[2]

The this compound linker is a bifunctional, non-cleavable linker featuring two maleimide groups separated by a five-unit polyethylene glycol (PEG) chain. The maleimide groups provide reactive handles for conjugation to thiol groups, typically from reduced cysteine residues on the antibody.[3] The PEG spacer is a key element that imparts desirable physicochemical properties to the ADC.

Key Advantages of PEGylation in ADC Linkers:

-

Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG chain helps to mitigate this, improving the overall solubility and stability of the conjugate.[4]

-

Enhanced Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life, allowing for greater tumor accumulation.[5]

-

Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.

-

Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG units like PEG5 allows for precise control over the linker length and the spatial separation between the antibody and the payload.

The this compound linker is designed for cysteine-based conjugation, a common strategy in ADC development that allows for a controlled and predictable drug-to-antibody ratio (DAR).

Quantitative Performance Data

The following tables summarize key quantitative data for ADCs utilizing short-chain PEG-maleimide linkers. It is important to note that publicly available data specifically for a this compound linker is limited. Therefore, the data presented below is a composite from studies on ADCs with similar short-chain PEG-maleimide linkers and should be considered representative.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with PEG-Maleimide Linkers

| Cell Line | Target Antigen | Payload | Linker Type | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | MMAE | Mal-PEG-vc | 0.29 | |

| MDA-MB-468 | EGFR | CPT | Pt-PEG | ~10 | |

| BxPC3 | M1S1 | C16 | C16-PEG | 0.050-0.075 | |

| A431 | M1S1 | C16 | C16-PEG | 0.030-0.040 |

Note: Lower IC50 values indicate higher potency. The specific PEG length in these examples may vary but represents short-chain PEG linkers.

Table 2: In Vivo Stability and Efficacy of ADCs with Maleimide-Based Linkers

| ADC Model | Linker Type | In Vivo Model | Plasma Half-life (t1/2) | Efficacy Outcome | Reference |

| Trastuzumab-MMAE | Maleimide-based | Mouse | Not Specified | Tumor regression at 2.5 mg/kg | |

| Anti-CD30-MMAF | Maleimide-based | Mouse | Not Specified | MTD of 30 mg/kg | |

| ADC with Maleimide Linker | Maleimide-based | Human Plasma | ~80% remaining after 72h | - |

Table 3: Maximum Tolerated Dose (MTD) for ADCs with Maleimide-Linked Payloads

| Payload | Linker Type | Species | MTD | Reference |

| MMAE | Maleimide-vc | Human | 1.8 mg/kg | |

| MMAF | Maleimide | Mouse | 30 mg/kg | |

| DM1 | SMCC (non-cleavable) | Human | 3.6 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs with this compound linkers.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a this compound linker, pre-conjugated to a cytotoxic payload, to a monoclonal antibody through cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

-

This compound-Payload conjugate stock solution (e.g., 10 mM in DMSO)

-

Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.5

-

Quenching solution: N-acetylcysteine or cysteine solution (10 mM in water)

-

Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system

Procedure:

-

Antibody Reduction:

-

To the antibody solution (e.g., 5-10 mg/mL), add a calculated molar excess of the reducing agent (TCEP or DTT). The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 2-10 fold molar excess of reducing agent over antibody.

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column or TFF, exchanging the buffer to the Conjugation Buffer.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution on ice.

-

Add the this compound-Payload stock solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-payload over the available thiol groups is a common starting point.

-

If necessary, add a co-solvent like DMSO to the reaction mixture to ensure solubility, keeping the final organic solvent concentration below 10% (v/v).

-

Incubate the reaction on ice or at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add an excess of the quenching solution to the reaction mixture to cap any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload, quenching reagent, and unconjugated antibody using SEC or TFF.

-

Buffer exchange the purified ADC into a suitable formulation buffer.

-

ADC Characterization

3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials:

-

HIC column (e.g., Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the ADC species using a linear gradient of increasing Mobile Phase B (decreasing salt concentration).

-

Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload.

-

Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

3.2.2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

-

SEC column (e.g., TSKgel G3000SWxl)

-

HPLC system

-

Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the purified ADC sample.

-

Elute the sample isocratically.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas to determine the percentage of monomer, dimer, and other aggregates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the solutions to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in plasma.

Materials:

-

Purified ADC

-

Human or mouse plasma

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the free payload from the ADC.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of free payload released from the ADC.

-

Data Analysis: Plot the concentration of free payload over time to determine the rate of drug release and the stability of the ADC.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of ADC technology.

Conclusion

The this compound linker represents a sophisticated and highly adaptable component in the design of modern antibody-drug conjugates. Its bifunctional nature allows for precise, cysteine-directed conjugation, while the integrated PEG5 spacer confers significant advantages in terms of solubility, stability, and pharmacokinetic properties. The non-cleavable nature of the thioether bonds formed with this linker generally leads to high stability in circulation, relying on lysosomal degradation of the antibody for payload release, which can contribute to a favorable safety profile.

A comprehensive understanding of the interplay between the antibody, linker, and payload is essential for the rational design of effective and safe ADCs. The detailed experimental protocols and data presented in this guide provide a framework for researchers and drug developers to synthesize, characterize, and evaluate ADCs incorporating this compound and similar linkers, ultimately contributing to the advancement of this promising class of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Mal-PEG5-mal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using the homobifunctional crosslinker Maleimide-PEG5-Maleimide (Mal-PEG5-mal) for protein labeling and conjugation. This reagent is designed to crosslink molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins.

Introduction

This compound is a crosslinking reagent featuring two maleimide groups at either end of a 5-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically and efficiently with free sulfhydryl groups at a neutral pH range (6.5-7.5) to form stable thioether bonds.[1] This specificity allows for the targeted conjugation of proteins via their cysteine residues.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce the potential for aggregation.[4][5]

This crosslinker is particularly useful for:

-

Intramolecular crosslinking: To stabilize protein structure.

-

Intermolecular crosslinking: To create protein dimers or larger protein complexes.

-

Conjugating a thiol-containing molecule to a protein that has been engineered to have a free cysteine.

Chemical Reaction

The core of the labeling process is the Michael addition reaction between the maleimide group and a thiol group from a cysteine residue. This reaction is highly selective for thiols under neutral pH conditions.

Caption: Reaction scheme of this compound with two thiol-containing proteins.

Experimental Protocols

This section provides a general protocol for crosslinking two different proteins (Protein A and Protein B) using this compound. This protocol can be adapted for intramolecular crosslinking or for creating homodimers.

Materials Required

-

This compound

-

Protein A (with at least one free cysteine)

-

Protein B (with at least one free cysteine)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffers like HEPES. The buffer should be degassed to minimize thiol oxidation.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is recommended as it does not contain thiols and does not need to be removed before the maleimide reaction.

-

Quenching Reagent: A solution of a thiol-containing compound like L-cysteine or β-mercaptoethanol to stop the reaction.

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to prepare the this compound stock solution.

Summary of Experimental Parameters

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Reaction Buffer pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction while minimizing maleimide hydrolysis. |

| This compound to Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific application. |

| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours or 4°C overnight. |

| Reaction Time | 1-2 hours to overnight | Longer incubation times may be needed at lower temperatures. |

Detailed Protocol

This protocol describes a two-step process to minimize the formation of homodimers of Protein A.

Step 1: Activation of Protein A with this compound

-

Prepare Protein A: Dissolve or exchange Protein A into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduce Disulfide Bonds: If necessary, add a 10- to 50-fold molar excess of TCEP to the Protein A solution and incubate at room temperature for 30-60 minutes.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Initiate the Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution. Gently mix.

-

Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

-

Remove Excess Crosslinker: Purify the activated Protein A (Protein A-PEG5-mal) from the unreacted this compound using a size-exclusion chromatography column or dialysis.

Step 2: Conjugation of Activated Protein A with Protein B

-

Prepare Protein B: Dissolve or exchange Protein B into the degassed Reaction Buffer. If necessary, reduce any disulfide bonds as described for Protein A.

-

Combine and React: Mix the purified Protein A-PEG5-mal with Protein B. The optimal molar ratio of Protein A-PEG5-mal to Protein B should be determined empirically, but a 1:1 ratio is a good starting point.

-

Incubate: Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the Reaction: Add a quenching reagent (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of this compound to consume any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

Purify the Final Conjugate: Separate the final conjugate (Protein A-PEG5-Protein B) from unreacted proteins and other byproducts using size-exclusion chromatography or another suitable purification method.

Caption: Experimental workflow for protein-protein conjugation using this compound.

Characterization of the Conjugate

The success of the conjugation can be assessed by several methods:

-

SDS-PAGE: A noticeable shift in the molecular weight of the protein bands corresponding to the conjugate will be observed.

-

Size-Exclusion Chromatography (SEC): The conjugate will elute earlier than the individual proteins.

-

Mass Spectrometry: To confirm the precise mass of the conjugate.

Storage of the Conjugate

For long-term storage, it is recommended to add a stabilizer such as 5-10 mg/mL Bovine Serum Albumin (BSA) and an antimicrobial agent like 0.01-0.03% sodium azide to the purified conjugate solution. The conjugate should be stored at 4°C, protected from light. For storage longer than a week, adding glycerol to a final concentration of 50% and storing at -20°C is advisable.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with sufficient TCEP. |

| Oxidation of free thiols. | Use degassed buffers and consider working in an inert atmosphere. | |

| Hydrolysis of the maleimide group. | Prepare the this compound stock solution immediately before use and maintain the reaction pH below 7.5. | |

| Protein Aggregation | High protein concentration or inappropriate buffer. | Optimize protein concentration and buffer conditions. The PEG linker is designed to minimize this. |

| Presence of Unconjugated Protein | Insufficient molar excess of the crosslinker. | Increase the molar ratio of this compound to protein. |

| Inefficient reaction conditions. | Optimize reaction time and temperature. |

References

Application Notes and Protocols for Mal-PEG5-mal in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimide-PEG5-Maleimide (Mal-PEG5-mal) in the development of advanced drug delivery systems. This document includes detailed protocols for the application of this compound in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and forming drug-eluting hydrogels. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two maleimide groups at the termini of a five-unit polyethylene glycol (PEG) chain. The maleimide groups exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, forming stable thioether bonds under mild physiological conditions (pH 6.5-7.5).[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and can improve the pharmacokinetic profile of the delivery system.[3][] These properties make this compound a versatile tool in bioconjugation and drug delivery research.[5]

Applications in Antibody-Drug Conjugates (ADCs)

Mal-PEG linkers are instrumental in the development of ADCs, which are targeted cancer therapeutics that deliver potent cytotoxic drugs directly to tumor cells. The linker connects the monoclonal antibody to the cytotoxic payload, and its stability is crucial for the efficacy and safety of the ADC.

General Workflow for ADC Development using a Maleimide-PEG Linker

The development of an ADC using a maleimide-PEG linker, such as a heterobifunctional version like Mal-PEG5-NHS ester, typically involves a two-step conjugation process. First, the NHS ester reacts with lysine residues on the antibody. Second, the maleimide group reacts with a thiol-containing cytotoxic drug.

Experimental Protocol: Conjugation of a Thiol-Containing Drug to an Antibody using a Mal-PEG5-NHS Ester Linker

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a heterobifunctional Mal-PEG5-NHS ester linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

Mal-PEG5-NHS ester

-

Thiol-containing cytotoxic drug

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP)

-

Desalting columns (e.g., Sephadex G-25)

-

Conjugation buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

-

Quenching solution: 1 M Tris or glycine solution

Procedure:

Part 1: Antibody Modification with the Linker

-